![molecular formula C10H15NO2S B239506 N,2,4,6-tetramethylbenzenesulfonamide CAS No. 106003-69-4](/img/structure/B239506.png)
N,2,4,6-tetramethylbenzenesulfonamide
Overview
Description
Scientific Research Applications
Catalysis and Oxidation Processes
N,2,4,6-Tetramethylbenzenesulfonamide derivatives have been explored as substituents in catalysis and oxidation reactions. A study by Işci et al. (2014) highlighted the use of 4-tert-Butylbenzenesulfonamide as a substituent in iron phthalocyanine, yielding a compound with remarkable stability under oxidative conditions. This phthalocyanine was notably effective in the oxidation of cyclohexene and styrene, demonstrating its potential as an oxidation catalyst (Işci et al., 2014).
Drug Discovery and Medical Applications
Sulfonamide derivatives have shown promise in medical research. Malwal et al. (2012) reported on thiol-activated sources of sulfur dioxide (SO₂) derived from 2,4-dinitrophenylsulfonamides with promising results against Mycobacterium tuberculosis, suggesting potential antimycobacterial applications (Malwal et al., 2012).
Inhibitory Properties and Enzyme Interaction
Research by Dudutienė et al. (2015) detailed the design of substituted tri- and tetrafluorobenzenesulfonamides as carbonic anhydrase inhibitors. These compounds showed high-affinity and isoform-selective inhibition of various carbonic anhydrase isoforms, demonstrating their potential in enzyme-related applications (Dudutienė et al., 2015).
Structural and Spectroscopic Analysis
Studies like the one conducted by Murthy et al. (2018) have focused on the structural and spectroscopic analysis of newly synthesized sulfonamide molecules. This research not only provided detailed insights into the molecular structure and electronic properties but also explored the interaction of these molecules with proteins, highlighting their potential in structural biology and drug design (Murthy et al., 2018).
Safety and Hazards
The safety information available indicates that N,2,4,6-tetramethylbenzenesulfonamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
N,2,4,6-tetramethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-8(2)10(9(3)6-7)14(12,13)11-4/h5-6,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMYTDNFDINXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355401 | |
Record name | STK068182 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,4,6-tetramethylbenzenesulfonamide | |
CAS RN |
106003-69-4 | |
Record name | STK068182 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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